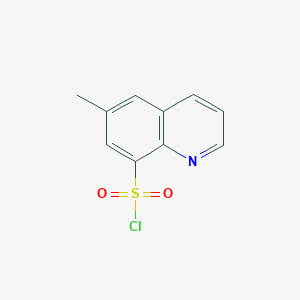

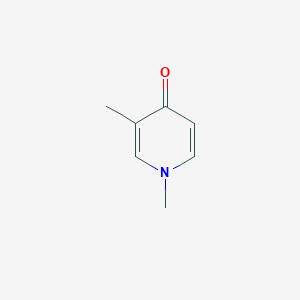

1,3-Dimethylpyridin-4-one

Overview

Description

“1,3-Dimethylpyridin-4-one” is a chemical compound . It is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

The synthesis of “1,3-Dimethylpyridin-4-one” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of novel 3,5-dimethylpyridin-4(1H)-one scaffold compounds as AMP-activated protein kinase (AMPK) activators .

Molecular Structure Analysis

The molecular structure of “1,3-Dimethylpyridin-4-one” has been analyzed using various techniques such as X-ray structural analysis and DFT/B3LYP exchange–correlation function .

Chemical Reactions Analysis

“1,3-Dimethylpyridin-4-one” and its derivatives have been evaluated as AMP-activated protein kinase (AMPK) activators . These compounds showed selective cell growth inhibitory activity against human breast cancer cell lines .

Scientific Research Applications

Ferrimagnetic Behavior in Manganese(II) and Pyridine Derivatives

Research involving manganese(II) and pyridine derivatives, including 3,4-dimethylpyridine, has led to the discovery of one-dimensional systems exhibiting ferrimagnetic-like behavior. This is due to the unique topology of the chain formed in these compounds, which is significant in the study of magnetic materials and their potential applications (Abu-Youssef et al., 2000).

Antioxidant Activity in Iron Chelation

3-Hydroxy-1,2-dimethylpyridin-4(1H)-one, a variant of the compound , has been shown to be effective in mitigating iron overload and protecting against oxidative stress caused by Reactive Oxygen Species (ROS). Its bioconjugates have demonstrated promising antioxidant activities, which are critical in therapeutic applications, especially in conditions involving oxidative stress (Puglisi et al., 2012).

NMR Spectroscopy in Complexes

Studies involving NMR spectroscopy of various metal chloride complexes with dimethylpyridines have provided insights into the structural features and chemical shifts in these compounds. Such research is essential for understanding the molecular behavior of these complexes, which has implications in catalysis and material science (Pazderski et al., 2010).

Ion Mobility Spectrometry

Research on ion mobility spectrometry using compounds like 2,4-dimethylpyridine has contributed to the development of chemical standards in this field. Such standards are crucial for comparing mobility spectra from various laboratories, enhancing precision in chemical analysis (Eiceman et al., 2003).

Dehydrogenative Coupling in Organometallic Chemistry

Studies involving 3,5-dimethylpyridine in gallium hydride complexes have shown dehydrogenative Ga-Ga coupling, contributing to the field of organometallic chemistry. This research is important for understanding the behavior of metal complexes in various chemical reactions and their potential applications in catalysis (Nogai & Schmidbaur, 2004).

Anti-Proliferative Activity in Cancer Research

Dimethylpyridine derivatives have been studied for their anti-proliferative activities against human cancer cells. Such research is vital for the development of new therapeutic agents in the treatment of cancer (Ince et al., 2020).

Future Directions

properties

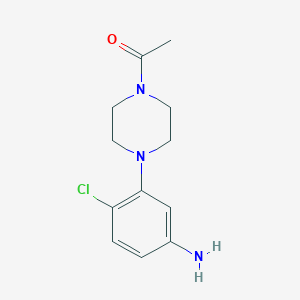

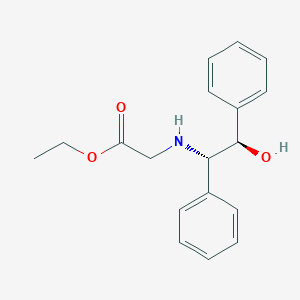

IUPAC Name |

1,3-dimethylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-5-8(2)4-3-7(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCLMYVQINQGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethylpyridin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-6-methanol](/img/structure/B122795.png)